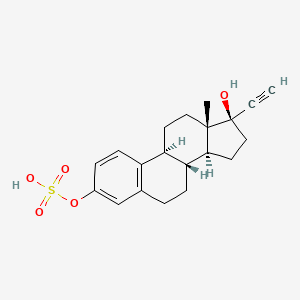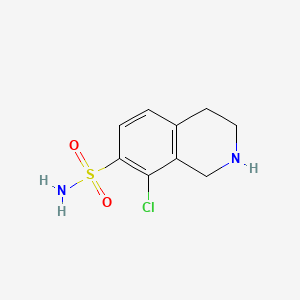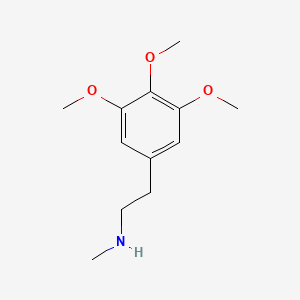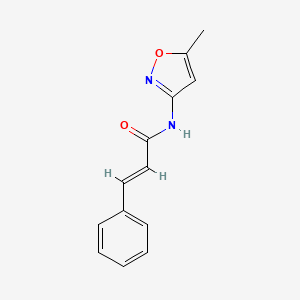
Ethinylestradiol-3-sulfate
Vue d'ensemble
Description
Ethinylestradiol-3-sulfate is a synthetic estrogen compound that is commonly used in scientific research. It is a derivative of ethinylestradiol, which is a synthetic estrogen that is used in birth control pills. This compound is often used in laboratory experiments to study the effects of estrogen on various biological processes.
Applications De Recherche Scientifique
Traumatisme et choc hémorragique
Ethinylestradiol-3-sulfate (EE-3-SO4) a été étudié pour son potentiel dans le traitement des traumatismes et du choc hémorragique {svg_1}. Dans un modèle animal de grande taille de lésion cérébrale traumatique combinée et de choc hémorragique, l'EE-3-SO4 a été trouvé pour augmenter la survie et améliorer le fonctionnement hémodynamique {svg_2}. L'objectif principal de l'étude était de déterminer si l'EE-3-SO4 augmente la survie, favorise une récupération cardiovasculaire plus rapide, ou confère une neuroprotection par rapport à un placebo après une lésion cérébrale traumatique et un choc hémorragique {svg_3}.
Amélioration de la fonction cardiovasculaire
L'EE-3-SO4 s'est avéré restaurer la pression différentielle plus rapidement après l'administration du médicament {svg_4}. Cela suggère qu'il pourrait avoir des applications potentielles dans l'amélioration de la fonction cardiovasculaire chez les patients souffrant de conditions qui affectent la fréquence cardiaque et la pression artérielle {svg_5}.
Neuroprotection
Bien que les principales mesures neuro-inflammatoires et de rupture de la barrière hémato-encéphalique basées sur le sang aient été nulles, des mesures secondaires de lésions axonales diffuses ont suggéré un retour plus rapide à la ligne de base pour le groupe EE-3-SO4 {svg_6}. Cela indique que l'EE-3-SO4 peut avoir des effets neuroprotecteurs potentiels {svg_7}.
Hormonothérapie sexuelle dans le traumatisme-hémorragie
This compound est envisagé pour une utilisation dans l'hormonothérapie sexuelle pour le traumatisme-hémorragie {svg_8}. Plusieurs analyses rétrospectives ont observé un dimorphisme sexuel en matière de mortalité après un traumatisme-hémorragie, suggérant ainsi que les estrogènes contribuent à ce schéma {svg_9}. Des modèles animaux de traumatisme-hémorragie ont montré que les estrogènes offraient des effets protecteurs sur les systèmes cardiovasculaire, pulmonaire, hépatique, gastro-intestinal et immunitaire {svg_10}.
Potentiel pour les essais cliniques
Compte tenu des résultats prometteurs des études précliniques sur les animaux et des études cliniques rétrospectives, il existe une discussion sur la manière et les raisons pour lesquelles le 17α-éthinylestradiol-3-sulfate devrait être considéré pour une investigation dans le cadre d'un essai clinique prospectif {svg_11}.
Orientations Futures
Mécanisme D'action
Target of Action
Ethinylestradiol-3-sulfate (EE-3-SO4) is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of EE-3-SO4 are the estrogen receptors in various tissues. By binding to these receptors, it influences the regulation of the menstrual cycle and is commonly used as a contraceptive .
Mode of Action
EE-3-SO4, like ethinylestradiol, decreases the secretion of luteinizing hormone, which in turn decreases endometrial vascularization. It also decreases the secretion of gonadotrophic hormone, thereby preventing ovulation . In a study, EE-3-SO4 was found to increase cardiac ejection fraction and vasodilation, increase mitochondrial respiratory complex activity in the myocardium, and increase cell survival pathways while decreasing cell death pathways .
Biochemical Pathways
The biochemical pathways affected by EE-3-SO4 are primarily those involved in the menstrual cycle and ovulation. By decreasing the secretion of luteinizing hormone and gonadotrophic hormone, EE-3-SO4 prevents the maturation and release of the ovum, thereby preventing pregnancy .
Result of Action
The primary result of EE-3-SO4 action is the prevention of ovulation, making it an effective component of contraceptive medications . In a study on a large animal model of combined traumatic brain injury and hemorrhagic shock, EE-3-SO4 was found to increase survival and promote more rapid cardiovascular recovery .
Analyse Biochimique
Biochemical Properties
Ethinylestradiol-3-sulfate is involved in several biochemical reactions. It interacts with enzymes such as steroid sulfatase, which can convert it back into ethinylestradiol. This conversion suggests that this compound may serve as a circulating reservoir for ethinylestradiol . Additionally, it binds to estrogen receptors, influencing various estrogen-mediated processes in the body .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the survival and hemodynamic functioning in animal models of traumatic brain injury and hemorrhagic shock . This compound also affects the expression of liver proteins and other biomolecules involved in estrogenic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in various physiological processes . This compound can also be converted back to ethinylestradiol by steroid sulfatase, further influencing estrogenic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its conversion to ethinylestradiol by steroid sulfatase can influence its long-term effects on cellular function. Studies have shown that this compound can increase survival and promote cardiovascular recovery in animal models over a period of several hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased survival and improved cardiovascular function in models of traumatic brain injury and hemorrhagic shock . Excessive doses may lead to adverse effects such as acidosis and neurotrauma .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion back to ethinylestradiol by steroid sulfatase. This conversion allows it to serve as a reservoir for ethinylestradiol, influencing estrogenic activity in the body . The compound is also metabolized in the liver and excreted in bile and urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to transporters such as organic anion transporters (OATs) and is distributed in the liver, kidneys, and other tissues . This distribution affects its localization and accumulation in different parts of the body .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being crucial for its role in regulating gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments .
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIWVFFGMPRLM-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873219 | |
| Record name | Ethinylestradiol-3-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24560-70-1 | |
| Record name | Ethynylestradiol 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethinyl estradiol sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethinylestradiol-3-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYNYLESTRADIOL 3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential benefits of Ethinylestradiol-3-sulfate in treating traumatic brain injury (TBI)?
A1: Research suggests that this compound (EE-3-SO4) may offer several benefits in treating TBI. In a rat model of TBI, EE-3-SO4 administration was shown to:
- Reduce intracranial pressure (ICP): EE-3-SO4 significantly lowered ICP compared to the control group [].
- Improve cerebral perfusion: The treatment increased cerebral perfusion pressure (CPP) and partial brain oxygen pressure (PbtO2) [].
- Decrease cerebral edema: EE-3-SO4 significantly reduced the size of cerebral edema compared to the control group [].
- Improve white matter integrity: Treatment with EE-3-SO4 was associated with increased fractional anisotropy in the white matter, suggesting improved structural integrity [].
- Enhance cerebral glycolysis: EE-3-SO4 treatment led to increased cerebral glycolysis, potentially indicating improved metabolic function in the injured brain [].
- Improve behavioral outcomes: Rats treated with EE-3-SO4 showed less anxiety-like behavior in an open field test compared to the control group, suggesting potential cognitive benefits [].
Q2: Why is this compound being explored as a potential treatment for trauma-hemorrhage?
A2: this compound (EE-3-SO4) is being investigated as a potential treatment for trauma-hemorrhage due to its observed protective effects in preclinical studies and the potential role of estrogens in trauma recovery.
- Preclinical evidence: Animal studies utilizing EE-3-SO4 have demonstrated significant survival benefits and improvements in cardiovascular function following trauma-hemorrhage [].
- Gender dimorphism: Retrospective clinical analyses have observed differences in mortality rates between genders following trauma-hemorrhage, suggesting a potential protective role of estrogens [].
- Multi-organ protection: Animal models of trauma-hemorrhage have shown that estrogens can offer protective effects to various organ systems, including the cardiovascular, pulmonary, hepatic, gastrointestinal, and immune systems [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)











![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)